N-allyl Levallorphan-bromide is a synthetic compound derived from levallorphan, which is an opioid antagonist. This compound has gained attention for its potential therapeutic applications, particularly in reversing the effects of opioid overdose. The synthesis and analysis of N-allyl Levallorphan-bromide have been explored in various studies, revealing its structural and functional characteristics.
N-allyl Levallorphan-bromide is synthesized from levallorphan, which itself is a morphinan derivative. The synthesis typically involves the introduction of an allyl group via bromination and subsequent reactions with other reagents to produce the final compound. Research has indicated that this compound may exhibit unique pharmacological properties compared to its parent compound, levallorphan .
N-allyl Levallorphan-bromide belongs to the class of quaternary ammonium compounds and is categorized as a narcotic antagonist. Its classification stems from its structural resemblance to other opioid derivatives, allowing it to interact with opioid receptors in the body, albeit with antagonistic effects .
The synthesis of N-allyl Levallorphan-bromide typically follows a multi-step process involving several chemical reactions:
The yield of the synthesis process can vary, but typically ranges around 20% based on the starting material used. The final product exhibits a melting point of approximately 184°C and solubility in chloroform .
The molecular structure of N-allyl Levallorphan-bromide features a morphinan backbone with an allyl group substituted at the nitrogen atom. This modification alters its interaction with opioid receptors compared to levallorphan.
N-allyl Levallorphan-bromide participates in various chemical reactions typical for quaternary ammonium compounds:
The stability of N-allyl Levallorphan-bromide can be influenced by pH and temperature conditions during storage and use, necessitating careful handling in laboratory settings .
N-allyl Levallorphan-bromide acts primarily as an opioid antagonist by binding to opioid receptors in the central nervous system. This binding inhibits the effects of agonist opioids like morphine and heroin, thus reversing respiratory depression and sedation caused by opioid overdose.
Pharmacological studies indicate that N-allyl Levallorphan-bromide demonstrates a dissociation of effects when compared to traditional opioid antagonists, potentially offering a safer profile for reversing opioid-induced respiratory depression without significant side effects .
Relevant analyses show that the compound maintains its integrity under controlled conditions but may degrade if exposed to extreme pH levels or high temperatures over time .
N-allyl Levallorphan-bromide has potential applications in:
The unique properties of this compound make it a subject of interest for further research into safer opioid antagonists that minimize withdrawal symptoms while effectively counteracting overdose effects .
The development of quaternary opioid antagonists emerged from efforts to restrict drug penetration into the central nervous system (CNS) while preserving peripheral pharmacological activity. N-allyl levallorphan bromide (CM 32191) represents a strategic molecular modification of the morphinan antagonist levallorphan, wherein the tertiary amine nitrogen is alkylated with an allyl group and quaternized with bromine [2] [4]. This structural transformation originated from early 20th-century observations that N-allyl substitutions in opioids like nalorphine (N-allylnormorphine) conferred antagonist properties [6] [10]. By the 1980s, researchers systematically quaternized opioid antagonists to exploit the blood-brain barrier's exclusion of permanently charged molecules, culminating in CM 32191's synthesis as a candidate for selectively reversing peripheral opioid effects [2] [4].
Table 1: Key Quaternary Opioid Antagonist Derivatives
Parent Compound | Quaternary Derivative | Primary Innovation |
---|---|---|
Levallorphan | N-allyl levallorphan bromide | Peripheral selectivity with retained antagonism |
Naloxone | Methylnaltrexone | Reduced CNS penetration |
Naltrexone | Alvimopan | Gastrointestinal restriction |
N-allyl levallorphan bromide belongs to the morphinan alkaloid family, characterized by a rigid pentacyclic scaffold comprising benzene, piperidine, and cyclohexene rings [6] [8] [9]. Its structure features three critical modifications:
This configuration positions CM 32191 as a charged analog of levallorphan, with the quaternary nitrogen sterically hindering receptor interactions differently than its parent compound. X-ray crystallographic studies of morphinans reveal that quaternization induces conformational strain in the piperidine ring, potentially altering receptor-binding kinetics [8] [9].
Table 2: Structural Features of Morphinan-Based Opioid Ligands
Compound | R₁ (C-3) | R₂ (Nitrogen) | Charge | Molecular Weight |
---|---|---|---|---|
Morphine | -OH | -CH₃ | Tertiary | 285 g/mol |
Levallorphan | -OH | -CH₂CH=CH₂ | Tertiary | 283 g/mol |
N-allyl levallorphan bromide | -OH | -CH₂CH=CH₂ | Quaternary | 462 g/mol |
CM 32191's primary pharmacological significance lies in its selective peripheral opioid receptor antagonism. As demonstrated in rat intestinal models, it potently inhibits morphine-induced reductions in gastrointestinal propulsion (ID₅₀ = 15.6 mg/kg) without reversing centrally mediated analgesia [2] [4]. This selectivity arises from:
Mechanistically, CM 32191 displaces opioid agonists from myenteric plexus receptors in the intestinal wall, reversing opioid-induced delays in intestinal transit time. This effect was quantified in charcoal meal transit assays, where pretreatment with CM 32191 abolished morphine-induced constipation while preserving >80% of morphine analgesia in the hot-plate test [4]. These properties established the proof-of-concept for peripherally restricted opioid antagonists as tools to dissect centrally versus peripherally mediated opioid effects.
Table 3: Pharmacological Profile of N-allyl Levallorphan Bromide vs. Reference Antagonists
Parameter | CM 32191 | Naloxone | N-methyl naloxone |
---|---|---|---|
Peripheral selectivity | High | Low | Moderate |
Gastrointestinal MOR antagonism | Yes (ID₅₀ 15.6 mg/kg) | Yes | Yes |
CNS MOR antagonism | Minimal | High | Low |
Analgesia reversal | None | Complete | Partial |
The molecular design of CM 32191 directly informed later clinical peripherally restricted antagonists like methylnaltrexone and alvimopan. Contemporary research continues to explore quaternary morphinans for managing opioid-induced bowel dysfunction without compromising central analgesia [4] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7